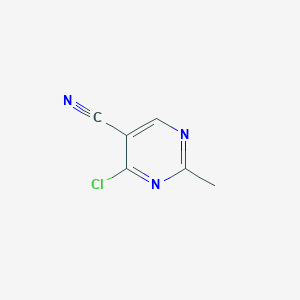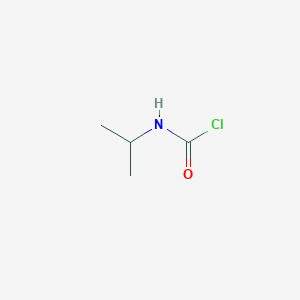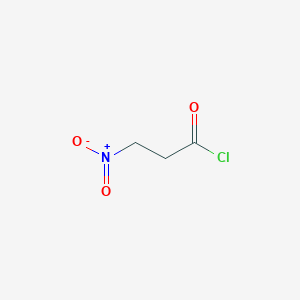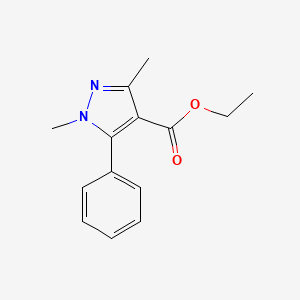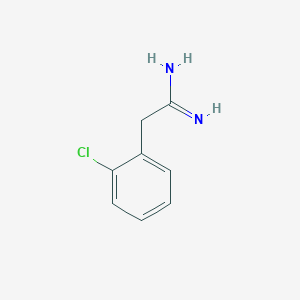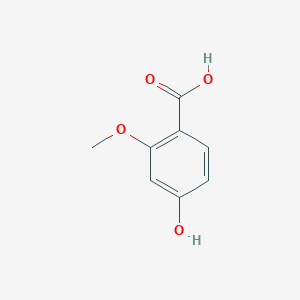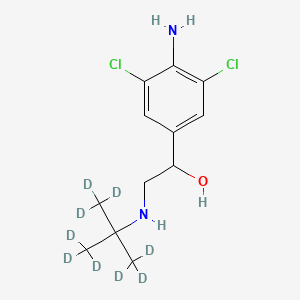
Clenbuterol-d9
Vue d'ensemble
Description
Clenbuterol-d9 is a deuterium-labeled analog of clenbuterol, a compound known for its bronchodilator and decongestant properties. It is primarily used as an internal standard in analytical chemistry for the quantification of clenbuterol in various biological samples . The chemical formula for this compound is C12H9Cl2D9N2O, and it has a molecular weight of 286.25 g/mol .
Mécanisme D'action
Target of Action
Clenbuterol-d9 primarily targets the beta-2 adrenergic receptors (β2-ARs) . These receptors are a class of G-protein-coupled receptors that are located in various cells and tissues in the body, including the smooth muscles of the bronchioles. They play a crucial role in mediating the relaxation of smooth muscles, which is essential for the proper functioning of the respiratory system .
Mode of Action
This compound, being a Beta (2) agonist , interacts with its primary targets, the beta-2 adrenergic receptors, in a way similar to salbutamol . The interaction involves the stimulation of the beta (2) receptor, which in turn activates adenylyl cyclase activity. This activation leads to a series of downstream effects, the most significant of which is the relaxation of smooth muscles in the bronchioles .
Biochemical Pathways
The activation of the beta (2) receptor by this compound leads to the stimulation of adenylyl cyclase activity. This stimulation triggers a cascade of biochemical reactions that result in the relaxation of smooth muscles in the bronchioles . Additionally, chronic β2-adrenergic receptor stimulation caused metabolic reprogramming of skeletal muscle characterized by enhanced glucose utilization .
Pharmacokinetics
The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. This compound is well-absorbed when administered orally and is primarily excreted in an unchanged format in urine . It is only marginally metabolized in the liver .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscles in the bronchioles . This relaxation improves airflow and makes breathing easier, which is beneficial in conditions like asthma. Moreover, this compound administration caused pronounced improvements in glucose homeostasis and prevented the metabolic deficits in mouse models of β-cell dysfunction and insulin resistance .
Analyse Biochimique
Biochemical Properties
Clenbuterol-d9 plays a significant role in biochemical reactions as an agonist of β2-adrenergic receptors. It induces relaxation of smooth muscle tissues, such as those found in the trachea and uterus . This compound interacts with β2-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. This interaction results in the relaxation of smooth muscle cells and increased blood flow to adipose tissues . Additionally, this compound has been shown to increase autophagic flux in HepG2 cells, indicating its role in cellular metabolism and homeostasis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In skeletal muscle cells, this compound enhances glucose utilization and improves glucose homeostasis . It also induces apoptosis in adipose tissue, leading to a reduction in body fat . The compound’s impact on cell signaling pathways involves the activation of β2-adrenergic receptors, which triggers downstream signaling cascades that regulate gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the activation of β2-adrenergic receptors. This activation stimulates adenylyl cyclase, leading to an increase in cAMP levels . Elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins involved in smooth muscle relaxation and metabolic regulation . This compound also modulates gene expression by influencing transcription factors and signaling pathways associated with β2-adrenergic receptor activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions and has a shelf life of several years . In vitro studies have shown that this compound can induce metabolic reprogramming in skeletal muscle cells over a period of days to weeks . Long-term exposure to this compound in animal models has demonstrated sustained improvements in glucose homeostasis and metabolic function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to improve glucose homeostasis and reduce body fat without significant adverse effects . Higher doses can lead to toxic effects, including cardiac complications such as tachycardia and myocardial injury . The threshold for these adverse effects varies depending on the species and individual sensitivity of the animals .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with β2-adrenergic receptors. This interaction enhances glucose utilization and promotes metabolic reprogramming in skeletal muscle cells . This compound also influences lipid metabolism by inducing lipolysis and reducing adipogenesis . The compound’s effects on metabolic flux and metabolite levels are mediated by its activation of cAMP-dependent signaling pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its affinity for β2-adrenergic receptors, which are widely expressed in various tissues, including skeletal muscle, adipose tissue, and the cardiovascular system . This compound’s localization and accumulation are also affected by its binding to plasma proteins and cellular uptake mechanisms .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with β2-adrenergic receptors on the cell membrane . Upon binding to these receptors, this compound activates intracellular signaling pathways that influence various cellular compartments. The compound’s activity and function are modulated by its localization to specific subcellular regions, such as the cytoplasm and endoplasmic reticulum . Post-translational modifications, such as phosphorylation, also play a role in directing this compound to its target sites within the cell .
Méthodes De Préparation
The synthesis of Clenbuterol-d9 involves the reaction of 4-amino-alpha-bromine-3,5-dichloroacetophenone with D9-tert-butylamine . This reaction is carried out under specific conditions to ensure the incorporation of deuterium atoms into the molecule. The process involves optimizing the feed ratio and selecting appropriate organic bases to replace D9-tert-butylamine, thereby increasing the conversion rate and yield . The final product, this compound hydrochloride, is obtained with a chemical purity of 99% and a reduction yield of up to 94% .
Analyse Des Réactions Chimiques
Clenbuterol-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the type of reaction and the conditions employed.
Applications De Recherche Scientifique
Clenbuterol-d9 is widely used in scientific research, particularly in the fields of analytical chemistry, biology, and medicine. Some of its applications include:
Analytical Chemistry: Used as an internal standard for the quantification of clenbuterol in biological samples by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Industry: Applied in the quality control and standardization of clenbuterol-containing products.
Comparaison Avec Des Composés Similaires
Clenbuterol-d9 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical purposes. Similar compounds include:
Clenbuterol: The non-deuterated form, used as a bronchodilator and decongestant.
Cimbuterol: Another beta-2 adrenergic agonist with similar bronchodilator properties.
Ractopamine: A beta-adrenergic agonist used in livestock to promote leanness.
This compound’s uniqueness lies in its stable isotope labeling, which provides enhanced accuracy and precision in analytical measurements compared to its non-labeled counterparts .
Propriétés
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJMRWALKKWQGH-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Clenbuterol-d9, and why is it important?
A1: this compound is a deuterated analog of clenbuterol, a β2-adrenergic agonist. Unlike clenbuterol, which has potential for misuse in humans and animals, this compound serves primarily as an internal standard in analytical chemistry.
Q2: How is this compound used as an internal standard?
A2: Due to its structural similarity to clenbuterol, this compound exhibits nearly identical chemical behavior during sample preparation and analysis. This makes it ideal for use in techniques like isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) [, , , , , ]. Researchers add a known amount of this compound to samples before analysis. By comparing the signal ratios of clenbuterol and this compound, scientists can accurately quantify clenbuterol levels even at trace amounts [, , , ].
Q3: What are the advantages of using this compound in analytical methods for clenbuterol detection?
A3: this compound offers several key advantages:
- High sensitivity: Its use enables detection of clenbuterol at extremely low concentrations (e.g., 0.01 ng/g in hair) [].
- Improved accuracy: It corrects for potential analyte loss during sample preparation and analysis, leading to more reliable quantification [, , , ].
- Specificity: It minimizes interference from other compounds in complex matrices like biological samples [, , ].
Q4: What types of samples have been analyzed for clenbuterol using this compound?
A4: this compound has been successfully used to quantify clenbuterol in various matrices, including:
- Porcine meat: This is critical for food safety, as clenbuterol is banned in many countries due to health concerns [].
- Human urine: This helps monitor potential clenbuterol misuse and study its effects on human health [].
- Hair: Hair analysis provides a longer detection window for clenbuterol exposure [].
- Bovine muscle and milk: This is important for ensuring the safety of dairy and meat products [].
- Horse serum: This has implications for regulatory control in horse racing, where clenbuterol is prohibited [].
Q5: What analytical techniques are commonly used with this compound for clenbuterol analysis?
A5: While various techniques can be employed, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are frequently chosen methods. These techniques provide the sensitivity, selectivity, and speed needed for accurate and reliable clenbuterol analysis [, , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)
![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)

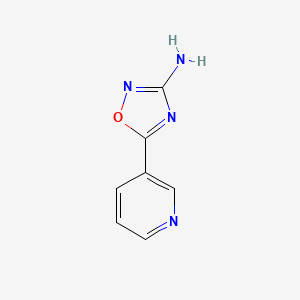
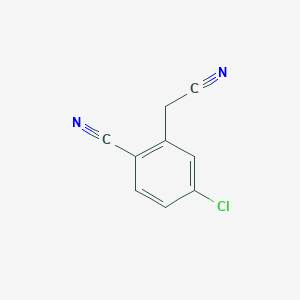
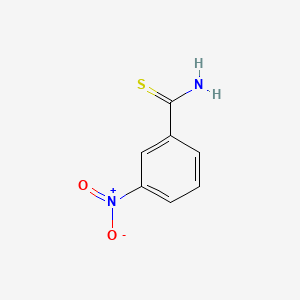
![[4-(2-Aminoethyl)phenyl]methanol](/img/structure/B1354634.png)
